molecular formula C6H5NO4 B1589384 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 94781-89-2

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B1589384
CAS No.: 94781-89-2
M. Wt: 155.11 g/mol
InChI Key: QJEZBSWVHDOAFS-UHFFFAOYSA-N
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Description

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a pyridine derivative characterized by hydroxyl and ketone groups at positions 1 and 6, respectively, and a carboxylic acid moiety at position 2. Its structural features, including hydrogen-bonding capacity and electronic properties, make it a versatile scaffold for chemical modifications.

Properties

IUPAC Name

1-hydroxy-6-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(9)10)7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEZBSWVHDOAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454553
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94781-89-2
Record name 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Preparation Methods

Microbial Hydroxylation Study

  • Experimental Setup: Alcaligenes faecalis grown in medium containing pyridine-2-carboxylic acid.
  • Reaction Monitoring: Conversion to this compound confirmed by chromatographic and spectroscopic analyses.
  • Scale-Up Potential: Demonstrated preparative scale hydroxylation, indicating feasibility for industrial synthesis.
  • Selectivity: Regiospecific hydroxylation without over-oxidation or side reactions.

Hydrothermal Reaction Insights

  • Reaction Parameters: 0.54 g of substituted pyridine derivative and 17 ml water in 25 ml reactor; sealed and heated at 140°C for 72 hours.
  • Product Isolation: After natural cooling, white flaky crystals were collected, washed, and dried.
  • Crystal Quality: Low thermal stress and internal defects, leading to high stability at room temperature.
  • Yield: Approximately 80% or higher, indicating efficient conversion.
  • Environmental Impact: Use of water as solvent and moderate reaction conditions make this method eco-friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-Hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxylic Acid (HTDCA)

  • Structural Difference : Sulfur replaces the 6-oxo group.
  • Properties : The thioamide group enhances zinc-binding affinity, critical for inhibiting metalloenzymes like anthrax lethal factor .
  • Activity: Demonstrated superior potency over oxo analogs in suppressing anthrax lethal toxin (LeTx), with nanomolar IC50 values .
  • Synthesis : Typically derived via thionation reactions or direct substitution .

3-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

  • Structural Difference : Hydroxyl group at position 3 instead of 1.
  • Properties : Crystallizes in an orthorhombic system (space group Abm2), with distinct hydrogen-bonding networks affecting solubility .

Alkyl/Alkenyl-Substituted Derivatives

  • Examples :
    • 5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid ()
    • 5-(But-9-enyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid ()
    • 1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid ()
  • Structural Difference : Alkyl/alkenyl chains at position 5 or 1.
  • Properties : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility.
  • Activity: Isolated from Fusarium oxysporum via epigenetic induction; novel compounds with uncharacterized bioactivity .
  • Synthesis : Produced through microbial fermentation with HDAC inhibitors (e.g., SAHA) or chemical alkylation .

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

  • Structural Difference : Methyl group replaces the 1-hydroxy moiety.
  • Properties : Reduced hydrogen-bonding capacity; molecular weight = 153.14 g/mol .

1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

  • Structural Difference : Benzyl group at position 1.
  • Synthesis : Prepared via Pd/C-catalyzed hydrogenation of benzyl-protected precursors .

6-Oxo-1,6-dihydropyridine-2-carboxylic Acid (Parent Compound)

  • Structural Difference : Lacks the 1-hydroxy group.
  • Synthesis : Produced via microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis .
  • Activity: Serves as a precursor; bioactivity less pronounced than hydroxylated analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Activities Reference IDs
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₆H₅NO₄ 155.11 1-OH, 6-oxo, 2-COOH Zinc-binding, RNA-targeting
HTDCA C₆H₅NO₃S 171.17 1-OH, 6-thioxo, 2-COOH Anthrax lethal factor inhibition
3-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₆H₅NO₄ 155.11 3-OH, 6-oxo, 2-COOH Orthorhombic crystallization
5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₁₀H₁₃NO₃ 195.21 5-butyl, 6-oxo, 2-COOH Epigenetically induced fungal metabolite
1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₈H₉NO₃ 167.16 1-ethyl, 6-oxo, 2-COOH Synthetic intermediate
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid C₇H₇NO₃ 153.14 1-methyl, 6-oxo, 2-COOH Lab reagent

Biological Activity

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 94781-89-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C6H5NO4C_6H_5NO_4, with a molecular weight of 155.11 g/mol. The structure features a pyridine ring with hydroxyl and carboxylic acid functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C₆H₅NO₄
Molecular Weight 155.11 g/mol
CAS Number 94781-89-2
IUPAC Name 1-hydroxy-6-oxopyridine-2-carboxylic acid

Antimicrobial Activity

Research indicates that compounds similar to 1-hydroxy-6-oxo-1,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has shown promising antiviral effects in various studies. It was noted for its activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV). In one study, derivatives related to this compound demonstrated higher antiviral efficacy than standard agents at specific concentrations .

Anticancer Activity

The antiproliferative effects of 1-hydroxy-6-oxo-1,6-dihydropyridine derivatives have been evaluated in several cancer cell lines. For example, compounds derived from this structure have exhibited cytotoxicity against glioma cell lines, suggesting potential applications in cancer therapy .

The biological activities of 1-hydroxy-6-oxo-1,6-dihydropyridine derivatives are attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Some studies suggest that these compounds inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
  • Interference with Cell Signaling : The presence of functional groups like hydroxyl and carboxylic acids may allow these compounds to interact with cellular receptors and signaling pathways.

Study on Antiviral Effects

A significant study evaluated the antiviral activity of various heterocyclic compounds against HAV. The results indicated that certain derivatives of 1-hydroxy-6-oxo-1,6-dihydropyridine significantly reduced viral titers in infected cell cultures .

Anticancer Research

In a study focusing on glioma cells, derivatives were shown to inhibit cell proliferation effectively. The findings suggested that these compounds could serve as lead molecules for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid?

Methodological Answer: The compound can be synthesized via two primary approaches:

  • Microbial Hydroxylation : Alcaligenes faecalis (DSM 6269) induces regiospecific hydroxylation of pyridine-2-carboxylic acid to yield the target compound on a preparative scale .
  • Chemical Synthesis : A simplified two-step synthesis involves intermediate formation of dipotassium 3-hydroxy-6-(sulfonatooxy)-pyridine-2-carboxylate monohydrate, followed by acidification to obtain the final product. This method is optimized for scalability and purity .

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey AdvantagesLimitations
Microbial HydroxylationHighRegiospecific, eco-friendlyRequires specialized bioculture
Two-Step Chemical SynthesisModerateScalable, high purityInvolves hazardous sulfonation

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR reveal aromatic proton environments and tautomeric states. For example, 1^1H NMR (400 MHz, CD3_3OD) shows δ 8.57 (s, 1H) and δ 6.66 (d, J=9.6J = 9.6 Hz, 1H), confirming the pyridone ring structure .
  • Mass Spectrometry : ESI-MS(-) detects [M-H]^- at m/z 215.86, validating molecular weight .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O) and zwitterionic configurations in the crystal lattice .

Q. What factors influence the stability of this compound during storage and experimentation?

Methodological Answer: Stability depends on:

  • Storage Conditions : Stable under dry, inert atmospheres at 2–8°C. Avoid exposure to moisture or extreme pH .
  • Tautomerism : Predominantly exists in the keto form (6-oxo) rather than the enol form, as confirmed by negative FeCl3_3 tests for phenolic groups .

Advanced Research Questions

Q. How does tautomerism affect the compound’s reactivity and analytical interpretation?

Methodological Answer: The equilibrium between keto (6-oxo) and enol (1-hydroxy) forms impacts:

  • Spectroscopic Data : 1^1H NMR shifts (e.g., δ 5.64 for enolic protons) and IR carbonyl stretches (~1650 cm^{-1) vary with tautomeric state .
  • Reactivity : The keto form dominates in aqueous solutions, influencing nucleophilic attack sites during derivatization .

Q. Table 2: Tautomeric Properties

TautomerDominant FormKey Spectral FeaturesReactivity
Keto>95%δ 8.57 (s, NH), 1650 cm1^{-1}Electrophilic at C-3/C-5
Enol<5%δ 5.64 (s, OH), FeCl3_3 (-)Susceptible to oxidation

Q. What challenges arise in crystallographic studies of this compound?

Methodological Answer:

  • Disorder and Twinning : Crystals often exhibit 50:50 inversion twinning (space group Abm2), requiring refinement algorithms like SHELXL for accurate resolution .
  • Hydrogen Bonding Networks : Intramolecular O–H⋯O bonds and π–π stacking complicate unit cell packing, necessitating high-resolution (<1.0 Å) data for reliable modeling .

Q. How can researchers resolve contradictions in spectral or bioactivity data?

Methodological Answer:

  • Purity Verification : Use HPLC (e.g., TSKgel ODS-80Ts QA column) to confirm ≥95% purity, as impurities from synthetic byproducts (e.g., sulfonated intermediates) may skew results .
  • Tautomer-Specific Assays : Employ pH-controlled bioactivity tests. For example, antibacterial assays against Bacillus cereus show reduced activity at neutral pH due to keto-form dominance .

Q. What methodologies are used to evaluate its biological activity?

Methodological Answer:

  • Antibacterial Assays : Serial dilution (400–0 µg/mL in MeOH) with MIC determination against Gram-positive bacteria .
  • Enzyme Inhibition : Kinetic studies using fluorescence quenching to assess binding to metalloenzymes (e.g., anthrax lethal factor), with IC50_{50} values in the nanomolar range .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Reactant of Route 2
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